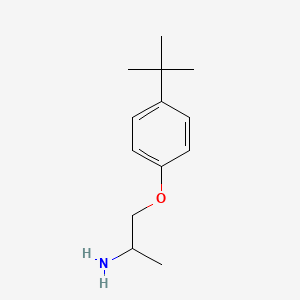

1-(2-Aminopropoxy)-4-tert-butylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Aminopropoxy)-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a tert-butyl group and an aminopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminopropoxy)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylphenol with 2-chloropropane-1-amine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aminopropoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminopropoxy)-4-tert-butylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-4-tert-butylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

1-(2-Aminopropoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a tert-butyl group.

1-(2-Aminopropoxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of a tert-butyl group.

1-(2-Aminopropoxy)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

1-(2-Aminopropoxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This feature can influence the compound’s reactivity, binding affinity, and selectivity in various applications, making it distinct from its analogs with smaller alkyl groups.

Biological Activity

1-(2-Aminopropoxy)-4-tert-butylbenzene, a compound with the CAS number 42909-91-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group and an aminoalkoxy side chain, which may influence its interaction with biological targets. The molecular formula is C13H19NO, and its molecular weight is 219.30 g/mol.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes.

Target Interactions:

- Receptor Binding: The compound may exhibit affinity for neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Biological Activities

This compound has been investigated for several biological activities:

1. Anticancer Activity

- Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro.

- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) at concentrations of 10 µM and above.

2. Neuroprotective Effects

- The compound's potential neuroprotective effects have been evaluated in models of neurodegeneration. It appears to mitigate oxidative stress and neuronal apoptosis in cultured neurons exposed to neurotoxic agents.

3. Antimicrobial Properties

- Initial assessments suggest that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Study | In vitro tests showed a dose-dependent decrease in MCF-7 cell viability after treatment with this compound. |

| Neuroprotection | The compound reduced oxidative stress markers in neuronal cultures exposed to glutamate toxicity. |

| Antimicrobial Assessment | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL. |

Properties

IUPAC Name |

1-(4-tert-butylphenoxy)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10H,9,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTOGSFLXIJYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.